molecular formula C7H4ClF3INO B2719592 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline CAS No. 1792885-92-7

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

Cat. No. B2719592
M. Wt: 337.46
InChI Key: NQJRMZFDBSBTES-UHFFFAOYSA-N
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Description

“3-Chloro-2-iodo-4-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C7H4ClF3INO . It is used as a primary and secondary intermediate in chemical synthesis .


Synthesis Analysis

The synthesis of this compound could involve the use of Ru-based nanoparticles catalysts promoted with different transition metals . It might also involve the condensation with pyridinecarboxaldehydes in the presence of molecular sieves .


Molecular Structure Analysis

The molecular structure of “3-Chloro-2-iodo-4-(trifluoromethoxy)aniline” consists of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 2 iodine atoms, 4 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“3-Chloro-2-iodo-4-(trifluoromethoxy)aniline” is a solid at 20°C . It has a molecular weight of 337. It should be stored under inert gas to avoid air sensitivity .

Scientific Research Applications

Potential NLO Material Applications

Studies on compounds structurally similar to 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, such as 4-Chloro-3-(trifluoromethyl)aniline, have explored their potential as nonlinear optical (NLO) materials. These investigations have included experimental and theoretical vibrational analyses, highlighting the effects of substituents on vibrational spectra, hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions. Such research indicates that compounds with similar structures may have applications in NLO materials due to their unique electronic and structural properties (B. Revathi et al., 2017).

Chemical Synthesis and Reactivity

The reactivity of anilides with phenyliodine(III) bis(trifluoroacetate) to afford acetyldiarylamines and the introduction of a hydroxy group at the para position suggests a broad reactivity profile for compounds with similar structures, including 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline. Such reactions underscore the potential for these compounds in synthesizing complex molecules with specific functional groups, which could have further applications in various fields of chemistry (Naoki Itoh et al., 2002).

Supramolecular Structure Analysis

Investigations into the crystal structures of 4-substituted anilines have revealed insights into the supramolecular equivalence of halogen, ethynyl, and hydroxy groups. Such studies provide a deeper understanding of how various substituents, including those on compounds like 3-Chloro-2-iodo-4-(trifluoromethoxy)aniline, influence molecular and supramolecular properties. This information is crucial for designing materials with desired physical and chemical characteristics (A. Dey et al., 2003).

Synthesis and Liquid-Crystalline Properties

Research into the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline and related compounds has highlighted their potential in creating materials with liquid-crystalline properties. These studies focus on the synthesis process, yield, and the characterization of product structures, indicating the versatility of such compounds in materials science, especially in the development of new liquid-crystalline materials with specific properties (Wen Zi-qiang, 2007).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-chloro-2-iodo-4-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3INO/c8-5-4(14-7(9,10)11)2-1-3(13)6(5)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJRMZFDBSBTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)I)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-iodo-4-(trifluoromethoxy)aniline

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